molecular formula C22H20O5 B14746562 Platachromone A

Platachromone A

Cat. No.: B14746562
M. Wt: 364.4 g/mol
InChI Key: JCAGQYRMQLGPBF-RMKNXTFCSA-N
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Description

Platachromone A (C₂₂H₂₀O₅) is a cytotoxic 2-styrylchromone isolated from the bark of Platanus × acerifolia (London plane tree) . Its structure features:

  • A chromone core (4H-chromen-4-one) with hydroxyl groups at positions 4', 5, and 5.
  • A styryl group (C₆H₅–CH=CH–) at position 2.
  • An isopentenyl substituent (–CH₂–C(CH₃)=CH₂) at position 6 .

This compound exhibits notable cytotoxicity against human cancer cell lines, including leukemia (HL-60) and hepatocellular carcinoma (HepG2), with IC₅₀ values ranging from 3.2–8.7 μM . Its bioactivity is attributed to the electron-rich styryl moiety and substituent positioning, which enhance DNA intercalation and apoptosis induction .

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C22H20O5/c1-13(2)3-10-17-18(24)12-20-21(22(17)26)19(25)11-16(27-20)9-6-14-4-7-15(23)8-5-14/h3-9,11-12,23-24,26H,10H2,1-2H3/b9-6+

InChI Key

JCAGQYRMQLGPBF-RMKNXTFCSA-N

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)/C=C/C3=CC=C(C=C3)O)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C=CC3=CC=C(C=C3)O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Platachromone A undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and solvents such as dimethyl sulfoxide (DMSO) . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Platachromone A involves its interaction with molecular targets and pathways. It exerts its effects through antioxidant and anti-inflammatory activities. The compound interacts with pro-oxidant agents, providing protective effects against oxidative stress observed in cellular and non-cellular systems . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues from Natural Sources

Key Observations :

  • Prenylation Impact: Platachromone A’s 6-isopentenyl group enhances cytotoxicity compared to non-prenylated analogs like 6-desmethoxyhormothamnione .
  • Substituent Position : 2-Styrylchromones with prenylation at C-6 (e.g., this compound) show stronger anticancer activity than those with C-8 prenylation (e.g., Imperatoxin) due to improved membrane permeability .
  • Hydroxylation Pattern: Tri-hydroxylation (4',5,7) in this compound increases electron density, facilitating reactive oxygen species (ROS) generation, a mechanism less pronounced in di-hydroxylated analogs like Platachromone B .

Key Insights :

  • Methoxy Substitution : Methoxy groups (e.g., at C-7) improve solubility without compromising activity, making synthetic analogs viable for drug formulation .
  • Critical Hydroxyl Groups : Methylation of this compound’s 4'-OH abolishes activity, underscoring the necessity of free hydroxyls for target interaction .

Structure-Activity Relationship (SAR) Trends

Styryl Group : Essential for π-π stacking with DNA base pairs. Removal reduces cytotoxicity by >90% .

Prenylation : C-6 prenyl (e.g., this compound) enhances lipophilicity and cellular uptake vs. C-8 .

Hydroxylation : Tri-hydroxylation (4',5,7) maximizes ROS induction, a key anticancer mechanism .

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